

Application Notes and Protocols: Acylation of Amines with Dichloroacetic Anhydride

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Compound of Interest

Compound Name: *Dichloroacetic anhydride*

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Introduction

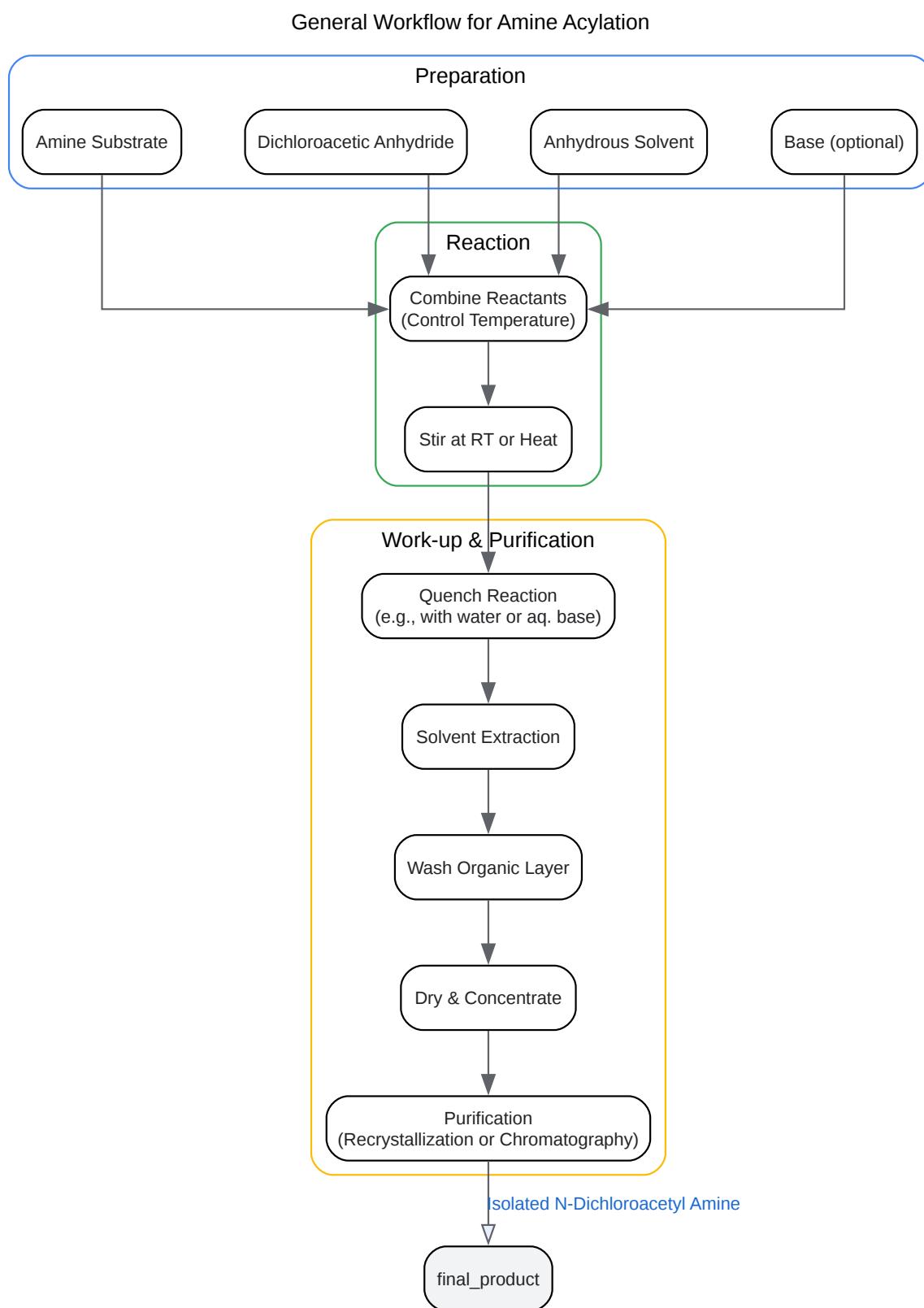
The acylation of amines to form amides is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Dichloroacetamides, in particular, are significant structural motifs found in various bioactive molecules, including antibiotic and antiprotozoal agents. This document provides a detailed protocol for the N-acylation of primary and secondary amines using **dichloroacetic anhydride**.

Dichloroacetic anhydride serves as a reactive acylating agent for the introduction of the dichloroacetyl group. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the N-dichloroacetylated amine (an amide) and dichloroacetic acid as a byproduct. Due to the formation of this acidic byproduct, the reaction is often carried out in the presence of a base to neutralize the acid and drive the reaction to completion.

While dichloroacetyl chloride is a more reactive and commonly used reagent for this transformation, **dichloroacetic anhydride** offers advantages in terms of handling and stability. However, alternative greener reagents like Dichloromeldrum's acid (DiCMA) have also been developed for the dichloroacetylation of amines, offering high yields and simplified purification procedures as the byproducts are only acetone and carbon dioxide.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Reaction Mechanism and Workflow

The overall transformation and its general workflow are depicted below.



[Click to download full resolution via product page](#)**Figure 1.** General experimental workflow for the acylation of amines.

The reaction proceeds through a nucleophilic acyl substitution mechanism.

Figure 2. Reaction mechanism of amine acylation.

Experimental Protocols

General Protocol for Acylation of Amines with Dichloroacetic Anhydride (Catalyst and Solvent-Free)

This protocol is adapted from a general method for the acylation of amines.[\[1\]](#)

Materials:

- Amine (1.0 equiv)
- **Dichloroacetic anhydride** (1.1-1.5 equiv)
- Round-bottom flask
- Stir bar
- Heating mantle or oil bath
- Nitrogen or argon supply (optional)
- Short-path distillation apparatus or rotary evaporator
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- To a clean, dry round-bottom flask equipped with a stir bar, add the amine (e.g., 5 mmol).
- Add **dichloroacetic anhydride** (e.g., 6 mmol, 1.2 equiv).
- The reaction mixture is gently heated with stirring to 80-85 °C in an oil bath. The reaction can be performed under an inert atmosphere (nitrogen or argon), although it is not always necessary.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- For volatile products, the N-dichloroacetylated amine can be distilled directly from the reaction vessel under reduced pressure.
- Alternatively, the product can be extracted with diethyl ether (3 x 20 mL).
- Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove the dichloroacetic acid byproduct, followed by a wash with brine (1 x 20 mL).
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
- The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol for Dichloroacetylation of Anilines (Adapted from DiCMA procedure)[3][4]

Materials:

- Aniline derivative (1.0 equiv)
- **Dichloroacetic anhydride** (1.1 equiv)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN))

- Round-bottom flask
- Stir bar
- Nitrogen or argon atmosphere

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve the aniline derivative (e.g., 0.5 mmol) in the chosen anhydrous solvent (e.g., 2.5 mL of THF).
- Add **dichloroacetic anhydride** (0.55 mmol, 1.1 equiv) to the solution at room temperature.
- Stir the reaction mixture at room temperature.
- Monitor the reaction by TLC until the starting amine is consumed.
- Upon completion, remove the solvent under reduced pressure.
- The residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Data Presentation

The following tables summarize the yields for the dichloroacetylation of various amines using Dichloromeldrum's acid (DiCMA) as the acylating agent. These results can be considered indicative of the expected yields for reactions with **dichloroacetic anhydride** under optimized conditions.[\[3\]](#)[\[4\]](#)

Table 1: Dichloroacetylation of Substituted Anilines

Entry	Amine Substrate	Solvent	Time (h)	Yield (%)
1	Aniline	THF	1	95
2	4-Methoxyaniline	THF	1	98
3	4-Chloroaniline	THF	2	96
4	4-Nitroaniline	MeCN	24	85
5	2,6-Dimethylaniline	THF	4	92

Table 2: Dichloroacetylation of Aliphatic Amines

Entry	Amine Substrate	Solvent	Time (h)	Yield (%)
1	Benzylamine	THF	0.5	97
2	Cyclohexylamine	THF	0.5	96
3	n-Butylamine	THF	0.5	94
4	tert-Butylamine	MeCN	24	75

Concluding Remarks

The acylation of amines with **dichloroacetic anhydride** is a robust method for the synthesis of N-dichloroacetyl amides. The reaction conditions can be tailored based on the reactivity of the amine substrate. For electron-rich anilines and aliphatic amines, the reaction often proceeds rapidly at room temperature in a suitable solvent. For less reactive amines, such as those with electron-withdrawing groups, heating may be required to achieve a reasonable reaction rate and yield. The work-up procedure is generally straightforward, involving an aqueous wash to remove the dichloroacetic acid byproduct, followed by extraction and purification. While **dichloroacetic anhydride** is a viable reagent, researchers should also consider alternative acylating agents like dichloroacetyl chloride for higher reactivity or greener alternatives such as Dichloromeldrum's acid for simplified work-up and improved environmental profile.

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